2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Description
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline core fused with a dihydroquinoline system. Its structure includes a 3,5-dimethyl-1,2-oxazole moiety linked via a methylsulfanyl group at position 2, an ethyl substituent at position 4, and a nitrile group at position 2. The molecule’s stereoelectronic properties and structural complexity make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline derivatives are active .
The compound’s synthesis likely involves multi-step reactions, including cyclization, sulfuration, and functional group modifications.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-6-13-14(9-21)19(26-10-15-11(2)23-25-12(15)3)22-16-7-20(4,5)8-17(24)18(13)16/h6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLXUCWSOPMBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC3=C(ON=C3C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The quinoline scaffold is typically constructed via Conrad-Limpach or Doebner-Miller reactions. For the 6,8-dihydroquinoline system, a modified Friedländer synthesis using β-keto esters and aminocyclohexenones is plausible.
Example Protocol (Hypothetical):
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React 4-ethyl-3-aminocyclohex-2-en-1-one with ethyl 3-cyanoacetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the dihydroquinoline ring.
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Introduce 7,7-dimethyl groups via alkylation with methyl iodide under basic conditions.
Functionalization at Position 3
The 3-carbonitrile group is installed early via:
Critical Reaction Parameters and Challenges
Regioselectivity in Halogenation
Directing groups (e.g., nitrile) influence halogenation at position 2. N-Bromosuccinimide (NBS) in CCl selectively brominates electron-deficient quinolines.
Stability of Thiol Intermediates
(3,5-Dimethylisoxazol-4-yl)methanethiol is prone to oxidation. Synthesis under inert atmosphere and use of reducing agents (e.g., dithiothreitol) mitigate disulfide formation.
Purification Challenges
The product’s low solubility in common solvents necessitates chromatographic purification (silica gel, eluent: CHCl/MeOH 95:5).
Comparative Analysis of Synthetic Routes
*Yields inferred from analogous reactions in sources.
Mechanistic Insights
Nucleophilic Aromatic Substitution
The reaction proceeds via a two-step mechanism:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents. Their ability to modulate specific biological pathways can lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its structural properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial research, it may inhibit the function of essential enzymes in bacteria. In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Quinoline derivatives are a well-studied class of compounds due to their pharmacological relevance. Below is a comparison of the target compound with structurally related molecules:
| Compound | Key Structural Features | Bioactivity/Applications |
|---|---|---|
| Target Compound | Quinoline core, 3,5-dimethyloxazole, methylsulfanyl, nitrile | Potential kinase inhibition, antimicrobial activity |
| 4-Ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile (Parent scaffold without oxazole modification) | Quinoline core, ethyl, nitrile | Known for antitumor properties (e.g., topoisomerase inhibition) |
| 3,5-Dimethyl-1,2-oxazole derivatives | Oxazole ring with methyl substituents | Anti-inflammatory, COX-2 inhibition |
| Quinoline-3-carbonitrile analogues | Nitrile group at position 3, variable substituents | Antimalarial (e.g., chloroquine analogues) |
Crystallographic and Computational Analysis
The structural validation of the target compound and its analogues relies heavily on crystallographic tools such as SHELXL for refinement and ORTEP for visualization . For instance:
- Bond Lengths/Angles: The methylsulfanyl group introduces steric bulk, affecting the dihedral angle between the quinoline and oxazole rings (typically 45–60° in similar structures).
- Electron Density Maps : The nitrile group’s electron-withdrawing nature influences charge distribution, as confirmed by Hirshfeld surface analysis .
Bioactivity Comparison
While direct bioactivity data for the target compound is absent in the provided evidence, structurally related compounds exhibit the following trends:
- Antimicrobial Activity: Quinoline-3-carbonitriles with electron-deficient groups (e.g., nitrile) show enhanced activity against Gram-positive bacteria .
- Kinase Inhibition : The 3,5-dimethyloxazole moiety in similar compounds enhances selectivity for tyrosine kinases due to hydrophobic interactions with ATP-binding pockets .
Methodological Considerations for Comparative Studies
Crystallographic Refinement
The use of SHELX programs (e.g., SHELXL for refinement) ensures accurate determination of anisotropic displacement parameters, critical for comparing molecular geometries . For example, the ethyl group’s conformational flexibility in the target compound may lead to higher thermal motion parameters compared to rigid analogues.
Data Validation
Structure validation tools (e.g., PLATON) are essential for identifying steric clashes or geometric outliers in quinoline derivatives, particularly when comparing methylsulfanyl-substituted systems with bulkier thioether groups .
Biological Activity
The compound 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a novel chemical entity with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 401.5 g/mol. The compound features a quinoline backbone substituted with a dimethyl oxazole and a methyl sulfanyl group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
These values suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
The antibacterial mechanism is likely related to the inhibition of DNA synthesis. Compounds with similar structures have shown to generate reactive oxygen species (ROS), leading to DNA strand breaks and subsequent cell death .
Binding Affinity Studies
Binding studies have been conducted to assess the interaction of this compound with specific biological targets. Notably:
- Sphingosine 1-phosphate receptor 1 : EC50 value reported at nM, indicating a moderate affinity for this receptor .
- Nuclear receptor ROR-alpha (Isoform 2) : Also showed significant binding affinity, suggesting potential roles in modulating gene expression related to inflammation and immune response .
In Vivo Studies
A study conducted on animal models demonstrated the anti-inflammatory effects of similar quinoline derivatives. The administration of these compounds resulted in reduced inflammatory markers and improved outcomes in models of arthritis and other inflammatory conditions .
Clinical Relevance
Although there are no direct clinical trials reported for this specific compound, its structural analogs have been explored in clinical settings for their efficacy in treating infections and inflammatory diseases. This highlights the potential for further research into clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
